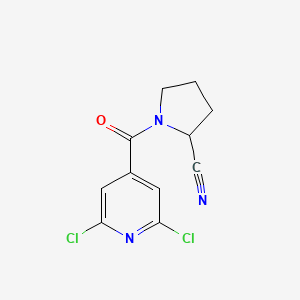
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been studied extensively as a potential therapeutic agent for cancer treatment due to its ability to modulate the immune system.
Wirkmechanismus
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide works by blocking the adenosine A2A receptor, which is expressed on immune cells. Adenosine is a molecule that is produced by cancer cells and can suppress the immune response. By blocking the A2A receptor, 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide can enhance the activity of immune cells and promote an anti-tumor immune response.
Biochemical and Physiological Effects:
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It can increase the production of cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are important for immune cell activation. 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide can also enhance the proliferation and activity of T cells and natural killer cells, which are important for eliminating cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide in lab experiments is its specificity for the adenosine A2A receptor. This allows researchers to selectively target this receptor and study its effects on the immune system. However, one limitation of using 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide is its potential off-target effects on other receptors. This can lead to unintended consequences and make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide. One area of focus is the development of more potent and selective inhibitors of the adenosine A2A receptor. This can help to improve the efficacy and safety of these drugs in cancer treatment. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide therapy. This can help to personalize treatment and improve patient outcomes. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide in different types of cancer.
Synthesemethoden
The synthesis of 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide involves several steps, including the reaction of 2-chloro-5-fluoro-3-nitropyridine with cyclopentylamine to form 2-chloro-N-cyclopentyl-5-fluoro-3-nitropyridine. This intermediate is then reduced using palladium on carbon to yield 2-chloro-N-cyclopentyl-5-fluoro-3-aminopyridine. The final step involves the reaction of this compound with N-methyl-3-aminocarbonylpyridine to form 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which can help to eliminate cancer cells. 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c1-16(9-4-2-3-5-9)12(17)10-6-8(14)7-15-11(10)13/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPJJSRRQHUXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=C(N=CC(=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[(4-Chloro-2-methylbenzoyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B6635606.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid](/img/structure/B6635613.png)
![2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B6635621.png)
![(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635627.png)
![4-Methyl-2-[(2-phenylpropanoylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6635638.png)
![2-[4-(2-Phenylpropanoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6635644.png)



![3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6635665.png)
![3-[(6-Fluoropyridine-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6635668.png)
![2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6635682.png)

![(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid](/img/structure/B6635697.png)